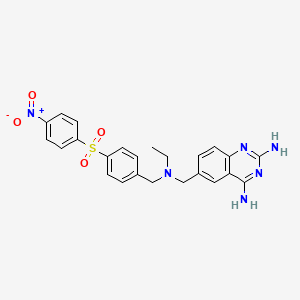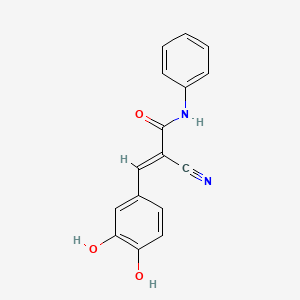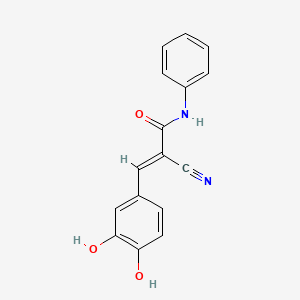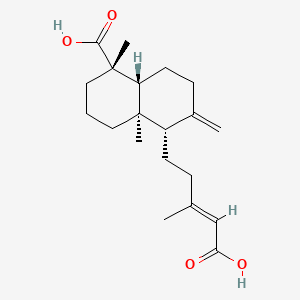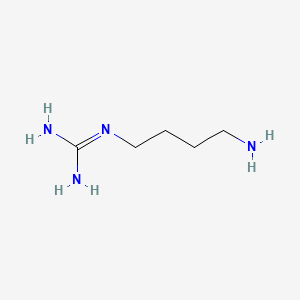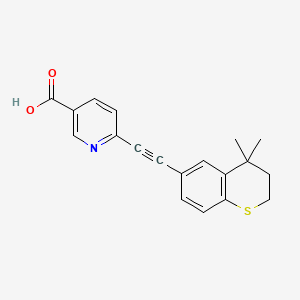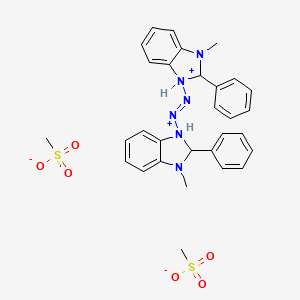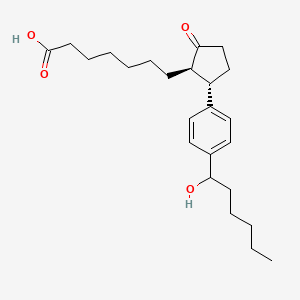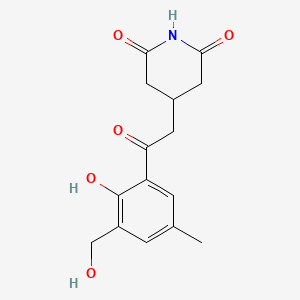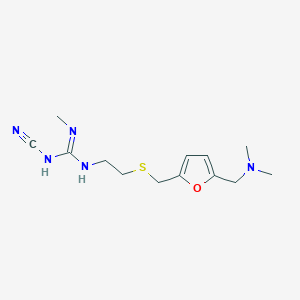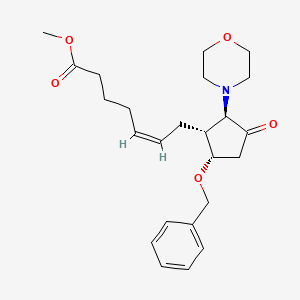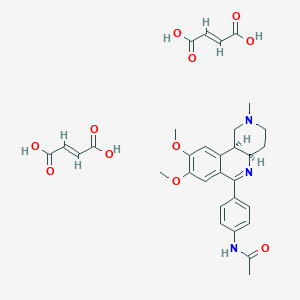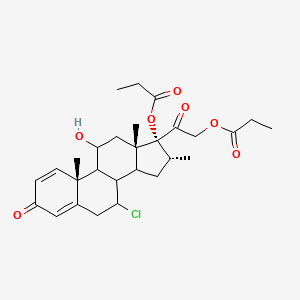
Alclometasone dipropionate
Descripción general
Descripción
Alclometasone dipropionate is a synthetic corticosteroid for topical dermatologic use. It possesses anti-inflammatory, antipruritic, and vasoconstrictive properties . It is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash .
Synthesis Analysis
The synthesis of Alclometasone dipropionate involves the presence of a chlorine atom in position 7α which increases the potency of its effect without increasing the incidence of local and systemic adverse effects .Molecular Structure Analysis
Alclometasone dipropionate has the molecular weight of 521.04 g/mol. It is a white to almost white crystalline powder, sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .Chemical Reactions Analysis
Alclometasone dipropionate has anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties . It also has a beneficial effect on skin hydration .Physical And Chemical Properties Analysis
Alclometasone dipropionate is a white to almost white crystalline powder, sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .Aplicaciones Científicas De Investigación
Alclometasone Dipropionate is a synthetic glucocorticoid steroid for topical use in dermatology . It’s primarily used as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . Here are some of its applications:
-
Dermatology
- Application : Alclometasone is used to relieve the symptoms of corticosteroid-responsive dermatoses . It’s used in the treatment of inflammatory glucocorticosteroid responsive skin disorders like atopic dermatitis, contact dermatitis, psoriasis vulgaris, and lichen planus .
- Method of Application : Alclometasone is applied topically. It’s available in two formulations, i.e., 0.05% cream and 0.05% ointment .
- Results : The unique properties of the compound result from the presence of a chlorine atom in position 7α which increases the potency of its effect without increasing the incidence of local and systemic adverse effects . Adverse reactions to alclometasone are rare and usually mild and transient .
-
Pharmacology
- Application : Alclometasone has a beneficial effect on skin hydration which makes it the glucocorticosteroid of choice in dermatoses associated with pruritus and excessive skin dryness .
- Method of Application : As a topical glucocorticoid, alclometasone is applied directly to the affected area of the skin .
- Results : The preparation has been found to be effective in reducing inflammation and itching associated with certain skin conditions .
-
Biochemistry
- Application : Alclometasone inhibits androgen-dependent cytochrome P450 activity and the O-depropylation activity of 7-alkoxy-coumarin O-dealkylase in a dose-dependent manner in male rats .
- Method of Application : This is typically studied in a laboratory setting using animal models .
- Results : The study found that alclometasone has no effect on hepatic drug metabolism in female rats or mice of both sexes .
-
Allergic Reactions
-
Eczema
-
Psoriasis
-
Infections
- Application : Alclometasone can be applied to areas of infection, including tuberculosis of the skin, dermatologic fungal infection, and cutaneous or systemic viral infection (e.g., herpes infection, measles, varicella), but only if the appropriate anti-infective treatment is instituted .
- Method of Application : Alclometasone is applied topically to the affected area .
- Results : It reduces the actions of chemicals in the body that cause inflammation .
-
Lichen Sclerosus
- Application : Alclometasone is used to treat lichen sclerosus, a condition that causes small white, shiny spots on the skin which can grow into bigger patches .
- Method of Application : Alclometasone is applied topically to the affected area .
- Results : It helps to reduce the symptoms of lichen sclerosus such as inflammation and itching .
-
Alopecia Areata
Safety And Hazards
Alclometasone dipropionate should be used with care. It should not be used on the face, groin, or underarms, or for diaper rash, unless directed to do so by a doctor . Side effects may include stinging, burning, itching, irritation, dryness, or redness of the skin . Serious side effects may include stretch marks, skin thinning/discoloration, acne, extreme/unwanted hair growth, small red bumps on the skin (folliculitis), and skin infections .
Propiedades
IUPAC Name |
[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCCTTVDRAMEH-DUUJBDRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045535 | |
| Record name | Alclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alclometasone dipropionate | |
CAS RN |
66734-13-2 | |
| Record name | Alclometasone dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclometasone dipropionate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCLOMETASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



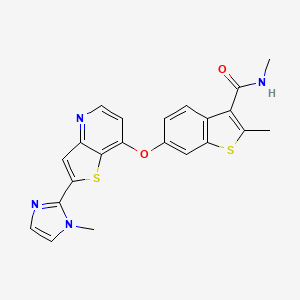
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
